(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride
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Overview
Description
(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride is an organic compound with the molecular formula C10H11ClO3S. It is a derivative of benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride typically involves the reaction of (3,4-dihydro-1H-2-benzopyran-6-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(3,4-dihydro-1H-2-benzopyran-6-yl)methanol+methanesulfonyl chloride→(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride is used in various scientific research applications:
Chemistry: As a reagent for the synthesis of sulfonamide and sulfonate ester derivatives.
Biology: In the study of enzyme inhibitors and as a probe for sulfonylation reactions.
Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to the formation of sulfonamide and sulfonate ester bonds.
Comparison with Similar Compounds
Similar Compounds
(3,4-dihydro-1H-2-benzopyran-6-yl)methanol: The precursor to the sulfonyl chloride derivative.
(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonamide: A derivative formed from the reaction with amines.
(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonate: A derivative formed from the reaction with alcohols.
Uniqueness
The uniqueness of (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride lies in its highly reactive sulfonyl chloride group, which allows for the formation of a wide range of derivatives. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
1784843-92-0 |
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Molecular Formula |
C10H11ClO3S |
Molecular Weight |
246.71 g/mol |
IUPAC Name |
3,4-dihydro-1H-isochromen-6-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C10H11ClO3S/c11-15(12,13)7-8-1-2-10-6-14-4-3-9(10)5-8/h1-2,5H,3-4,6-7H2 |
InChI Key |
LCWIFORZNSRHFL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)CS(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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